3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate
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Overview
Description
3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate is an organic compound with a complex structure that includes methoxy and phenylmethoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate typically involves multiple steps, starting with the preparation of the phenol derivative. One common method involves the methylation of 4-hydroxybenzaldehyde to form 4-methoxybenzaldehyde, followed by the introduction of the phenylmethoxy group through a Williamson ether synthesis. The final step involves the formylation of the phenol derivative to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: Similar in structure but lacks the phenylmethoxy group.
Anisic alcohol: Contains a methoxy group but differs in the position and presence of other functional groups.
4-Anisylalcohol: Similar to 4-Methoxybenzyl alcohol but with different substituents.
Uniqueness
3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate is unique due to the presence of both methoxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(3-methoxy-4-phenylmethoxyphenyl) formate |
InChI |
InChI=1S/C15H14O4/c1-17-15-9-13(19-11-16)7-8-14(15)18-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
InChI Key |
LJMMOSWVYYQINM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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